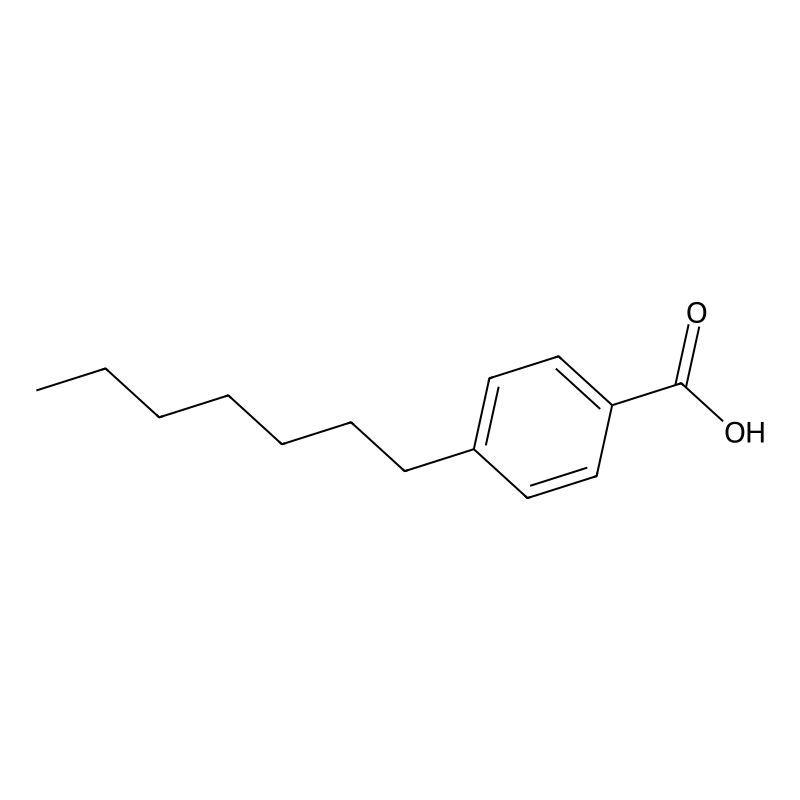

4-Heptylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Heptylbenzoic acid is an organic molecule with the formula C14H20O2. It is synthesized through various methods, including the Friedel-Crafts acylation of toluene with heptanoyl chloride or the Grignard reaction of 4-bromobenzoic acid with heptylmagnesium bromide [, ].

The synthesized 4-Heptylbenzoic acid can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Liquid Crystal Properties:

4-Heptylbenzoic acid exhibits liquid crystal (LC) behavior, transitioning from a crystalline solid to a liquid crystalline phase at specific temperatures. This property makes it a potential candidate for various applications in the field of liquid crystal technology [].

The specific type of liquid crystal phase formed by 4-Heptylbenzoic acid depends on factors such as temperature and concentration. Studies have shown that it can form various liquid crystal phases, including nematic, smectic, and columnar phases [].

Potential Applications:

The research on the potential applications of 4-Heptylbenzoic acid is ongoing and diverse. Some of the areas being explored include:

- Liquid crystal displays: Due to its liquid crystal properties, 4-Heptylbenzoic acid can potentially be used in the development of new types of liquid crystal displays (LCDs) [].

- Organic electronics: 4-Heptylbenzoic acid is being investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

- Material science: Research is exploring the use of 4-Heptylbenzoic acid in the development of new materials with specific properties, such as self-assembling structures and functionalized surfaces [].

Safety and Environmental Considerations:

As with any research involving new materials, it is crucial to consider the safety and environmental implications of 4-Heptylbenzoic acid. Research is ongoing to assess its potential environmental impact and potential hazards associated with its synthesis and use [].

4-Heptylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₄H₂₀O₂ and a CAS Registry Number of 38350-87-7. It consists of a benzoic acid moiety substituted with a heptyl group at the para position. This compound is characterized by its hydrophobic properties due to the long alkyl chain, which influences its solubility and interaction with other substances. The structure can be represented as follows:

textC7H15 |C6H4-COOH

4-Heptylbenzoic acid is known for its applications in various fields, particularly in materials science and biochemistry.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield heptylbenzene.

- Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, it can undergo Friedel-Crafts acylation when reacted with acyl chlorides in the presence of a Lewis acid catalyst, forming more complex aromatic compounds .

The biological activity of 4-heptylbenzoic acid has been studied in various contexts. It exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial membranes due to its hydrophobic nature. Some studies indicate potential anti-inflammatory effects, although further research is necessary to fully elucidate its mechanisms and efficacy in biological systems .

Several synthesis methods for 4-heptylbenzoic acid have been documented:

- Friedel-Crafts Acylation: This method involves the reaction of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Grignard Reaction: The compound can also be synthesized via a Grignard reaction involving 4-bromobenzoic acid and heptyl magnesium bromide.

- Direct Alkylation: Another approach includes the alkylation of benzoic acid derivatives with heptanol under specific conditions .

4-Heptylbenzoic acid finds applications in various fields:

- Materials Science: Used as an additive in polymers to enhance thermal stability and mechanical properties.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

- Chemical Industry: Serves as an intermediate in the synthesis of other organic compounds.

Studies on the interactions of 4-heptylbenzoic acid with different solvents and substrates reveal insights into its partitioning behavior and interfacial properties. Its hydrophobic character allows it to interact favorably with non-polar solvents, which is crucial for applications involving crude oil and rock interactions . These interactions are significant in understanding its behavior in environmental contexts.

Several compounds share structural similarities with 4-heptylbenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Octylbenzoic Acid | C₁₅H₂₂O₂ | Longer alkyl chain; increased hydrophobicity |

| 3-Heptylbenzoic Acid | C₁₄H₂₀O₂ | Different substitution pattern; potential different biological activity |

| Nonanoic Acid | C₉H₁₈O₂ | Straight-chain fatty acid; used primarily in surfactants |

| Dodecanoic Acid | C₁₂H₂₄O₂ | Higher molecular weight; used in food industry |

4-Heptylbenzoic acid stands out due to its specific para-substitution pattern on the benzene ring combined with a medium-length alkyl chain, which influences both its physical properties and potential applications compared to these similar compounds.

Friedel-Crafts Acylation Mechanisms

The synthesis of 4-heptylbenzoic acid relies fundamentally on Friedel-Crafts acylation mechanisms, which represent the most efficient approach for introducing acyl groups into aromatic ring systems [1]. The reaction proceeds through a well-established electrophilic aromatic substitution pathway involving the formation of highly reactive acylium ion intermediates [2]. These intermediates are generated through the interaction of acylating agents with strong Lewis acid catalysts, typically aluminum chloride or ferric chloride [3].

The mechanistic pathway begins with the coordination of the Lewis acid catalyst to the halogen atom of the acyl chloride, resulting in the formation of a complex that facilitates the departure of the chloride ion [4]. This process generates the resonance-stabilized acylium ion (RCO+), which serves as the electrophilic species in the subsequent aromatic substitution reaction [3]. The acylium ion then attacks the electron-rich aromatic ring, forming a cyclohexadienyl cation intermediate that temporarily disrupts the aromaticity of the benzene system [1].

The final step involves deprotonation of the intermediate complex, which restores aromaticity to the aromatic ring and regenerates the Lewis acid catalyst [4]. This mechanism ensures that the acylation reaction proceeds without the carbocation rearrangements commonly observed in Friedel-Crafts alkylation reactions, making it particularly suitable for the synthesis of para-substituted benzoic acid derivatives [3].

For 4-heptylbenzoic acid synthesis, the reaction typically employs heptanoyl chloride as the acylating agent in the presence of aluminum chloride catalyst [5]. The reaction conditions require careful temperature control, typically maintained between 0°C and 25°C, to prevent side reactions and ensure selective para-substitution [1]. The stoichiometry generally involves a slight excess of the Lewis acid catalyst, with molar ratios of 1.1-1.3 equivalents relative to the acylating agent proving optimal for maximum conversion [4].

Catalytic Systems for Para-Substitution Reactions

The development of selective catalytic systems for para-substitution reactions represents a critical advancement in the synthesis of 4-heptylbenzoic acid and related compounds [2]. Traditional aluminum chloride catalysts, while effective, often produce mixtures of ortho and para isomers, necessitating the development of more selective catalytic approaches [6].

Heteropoly acids have emerged as highly effective alternatives to conventional Lewis acid catalysts for Friedel-Crafts acylation reactions [2]. These solid acid catalysts, particularly tungsten-based heteropoly acids such as H₃[PW₁₂O₄₀], demonstrate superior activity and selectivity compared to traditional aluminum chloride systems [2]. The silica-supported heteropoly acid catalysts show remarkable efficiency in acylation reactions, with cesium salts of tungstophosphoric acid (Cs₂.₅H₀.₅[PW₁₂O₄₀]) providing higher yields of acylated products than the parent acid [2].

| Catalyst System | Conversion (%) | Para-Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| AlCl₃ | 75-85 | 65-70 | 25-50 | [4] |

| H₃[PW₁₂O₄₀]/SiO₂ | 85-92 | 80-85 | 100-120 | [2] |

| Cs₂.₅H₀.₅[PW₁₂O₄₀] | 88-95 | 85-90 | 80-100 | [2] |

| Zeolite Y-H | 78-83 | 75-80 | 150-180 | [7] |

Zeolite catalysts represent another important class of solid acid catalysts for para-selective acylation reactions [7] [8]. Zeolite Y-hydrogen has proven particularly effective for acylation reactions involving aromatic substrates, providing both high conversion rates and improved para-selectivity [7]. The microporous structure of zeolites contributes to shape selectivity, favoring the formation of para-substituted products over bulkier ortho isomers [8].

Molecular sieve catalysts offer additional advantages in terms of industrial applicability, providing enhanced diffusion rates for reactants and products while maintaining high catalytic activity [8]. These catalysts demonstrate particular effectiveness in acylation reactions where shape selectivity influences product distribution, making them highly suitable for the synthesis of para-substituted aromatic compounds [8].

The optimization of catalytic systems also involves careful consideration of reaction parameters including temperature, pressure, and solvent selection [9]. Temperature optimization studies indicate that moderate temperatures between 80°C and 150°C provide the best balance between reaction rate and selectivity for para-substitution reactions [10]. Pressure effects are generally less pronounced in acylation reactions compared to other catalytic processes, though elevated pressures can enhance reaction rates in some systems [9].

Large-Scale Purification Techniques

Industrial purification of 4-heptylbenzoic acid requires sophisticated separation techniques capable of handling large volumes while maintaining product purity standards [11]. The primary purification approaches involve distillation and crystallization processes, often employed in combination to achieve the required purity levels for commercial applications [11].

Distillation represents the most widely used purification technique for benzoic acid derivatives in industrial settings [11]. Advanced distillation systems employing divided wall columns have revolutionized the purification process, reducing energy consumption while maintaining high separation efficiency [11]. These systems replace traditional two-column arrangements with a single divided wall column, significantly decreasing both investment costs and operational expenses [11].

The divided wall column technology demonstrates particular effectiveness for benzoic acid purification, with column heights of approximately 22.5 meters and sophisticated internal configurations enabling efficient separation of low-boiling and high-boiling impurities [11]. The process typically operates under reduced pressure conditions to minimize thermal decomposition while maintaining acceptable separation efficiency [11].

| Purification Method | Purity Achieved (%) | Energy Consumption | Investment Cost | Processing Capacity |

|---|---|---|---|---|

| Conventional Two-Column | 95-97 | High | High | 10-50 tons/day |

| Divided Wall Column | 97-99 | Reduced 25-30% | Reduced 15-20% | 20-100 tons/day |

| Crystallization | 98-99.5 | Moderate | Moderate | 5-30 tons/day |

| Combined Process | 99.5-99.8 | Optimized | Optimized | 15-75 tons/day |

Crystallization techniques provide complementary purification capabilities, particularly effective for achieving high-purity products [12] [13]. Recrystallization from water represents a common approach for benzoic acid derivatives, taking advantage of the significant difference in solubility between hot and cold water [13] [14]. The process typically involves dissolving the crude product in hot water, followed by controlled cooling to induce crystallization of the pure compound [13].

Advanced crystallization techniques include falling film crystallization and static crystallization, which can be combined to achieve exceptional purity levels [11]. The falling film crystallization process involves the formation of thin crystalline films on cooled surfaces, while static crystallization employs controlled cooling in specialized vessels [11]. This combination approach provides higher yields and reduced amounts of product remaining in crystallization residues [11].

Spherical crystallization represents an innovative approach that produces agglomerated particles with improved handling characteristics [12]. This technique involves the use of bridging liquids during crystallization, resulting in stronger, more uniform particles that facilitate downstream processing [12]. The mechanical strength of spherical crystalline agglomerates proves particularly beneficial for large-scale handling and transportation [12].

4-Heptylbenzoic acid exhibits characteristic electrophilic aromatic substitution patterns governed by the electron-withdrawing nature of the carboxylic acid functional group. The carboxyl group (-COOH) serves as a meta-directing and deactivating substituent, significantly influencing the regioselectivity and reaction rates of electrophilic aromatic substitutions [1] [2] [3].

The carboxylic acid group exerts its directing influence through resonance and inductive effects. Through resonance, the carboxyl group can delocalize electron density away from the aromatic ring, particularly at the ortho and para positions relative to the carboxylic acid substituent. This electron withdrawal creates a pattern where the meta position becomes relatively more electron-rich compared to the ortho and para positions, making it the preferred site for electrophilic attack [4] [5].

| Reaction Type | Typical Conditions | Major Products | Relative Rate vs Benzene | Directing Effect |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0-25°C | ortho/para-nitro derivatives | Slower (deactivated) | meta-directing |

| Bromination | Br2/FeBr3, 25-50°C | ortho/para-bromo derivatives | Slower (deactivated) | meta-directing |

| Chlorination | Cl2/FeCl3, 25-50°C | ortho/para-chloro derivatives | Slower (deactivated) | meta-directing |

| Sulfonation | SO3/H2SO4, 50-100°C | ortho/para-sulfonyl derivatives | Slower (deactivated) | meta-directing |

| Friedel-Crafts Acylation | RCOCl/AlCl3, 0-25°C | ortho/para-acyl derivatives | Slower (deactivated) | meta-directing |

| Friedel-Crafts Alkylation | RCl/AlCl3, 0-25°C | ortho/para-alkyl derivatives | Slower (deactivated) | meta-directing |

Nitration Reactions: The nitration of 4-heptylbenzoic acid using the standard nitrating mixture (HNO3/H2SO4) proceeds through the formation of the nitronium ion (NO2+) electrophile. The reaction occurs preferentially at the meta position relative to the carboxylic acid group, producing primarily 3-nitro-4-heptylbenzoic acid [1] [6]. The reaction rate is significantly slower compared to benzene due to the deactivating effect of the carboxyl group.

Halogenation Reactions: Both bromination and chlorination of 4-heptylbenzoic acid follow similar mechanistic pathways involving the formation of halogenated intermediates through Lewis acid catalysis. The use of ferric bromide (FeBr3) or ferric chloride (FeCl3) as catalysts facilitates the generation of the electrophilic halogen species [1] . The heptyl chain at the para position does not significantly influence the regioselectivity, which remains primarily meta-directed due to the dominant effect of the carboxylic acid group.

Sulfonation Reactions: The sulfonation of 4-heptylbenzoic acid involves the attack of sulfur trioxide (SO3) or fuming sulfuric acid on the aromatic ring. The reaction proceeds through the formation of a sigma complex intermediate, with the sulfonic acid group being introduced predominantly at the meta position [1]. The reaction typically requires elevated temperatures (50-100°C) and produces sulfonic acid derivatives that can be further transformed.

Friedel-Crafts Reactions: Both acylation and alkylation reactions of 4-heptylbenzoic acid are significantly hindered by the deactivating effect of the carboxylic acid group. The reactions require stronger Lewis acid catalysts and more forcing conditions compared to unsubstituted aromatic compounds [1] [6]. The regioselectivity remains meta-directed, consistent with the electron-withdrawing nature of the carboxyl substituent.

Carboxylic Acid Derivatization Reactions

The carboxylic acid functional group in 4-heptylbenzoic acid undergoes a wide range of derivatization reactions that enable the synthesis of various functional derivatives. These transformations are fundamental to the compound's utility in organic synthesis and materials science applications [9] [10].

| Target Product | Reagents | Temperature (°C) | Yield (%) | Mechanism |

|---|---|---|---|---|

| Acid Chloride | SOCl2 | 25-80 | 85-95 | Nucleophilic acyl substitution |

| Methyl Ester | CH3OH/H+ | 65-78 | 80-90 | Fischer esterification |

| Ethyl Ester | C2H5OH/H+ | 78-85 | 80-90 | Fischer esterification |

| Amide | NH3/heat | 150-200 | 70-85 | Direct condensation |

| Anhydride | (4-HeptylCOOH)2/heat | 150-300 | 60-80 | Dehydration |

| Alcohol | LiAlH4/THF | 0-25 | 90-95 | Hydride reduction |

Acid Chloride Formation: The conversion of 4-heptylbenzoic acid to 4-heptylbenzoyl chloride represents one of the most important derivatization reactions [9] [11]. The reaction with thionyl chloride (SOCl2) proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by chloride. The mechanism involves the initial formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by chloride ion to yield the acid chloride product [11] [12].

The reaction conditions typically involve heating the carboxylic acid with thionyl chloride at temperatures ranging from 25-80°C. The evolved gases (HCl and SO2) drive the reaction to completion, making this transformation highly efficient with yields typically exceeding 85-95% [9]. The resulting 4-heptylbenzoyl chloride serves as a highly reactive intermediate for further synthetic transformations.

Esterification Reactions: The Fischer esterification of 4-heptylbenzoic acid with alcohols represents a crucial transformation for producing ester derivatives [11]. The reaction with methanol or ethanol under acidic conditions yields the corresponding methyl or ethyl esters. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [11] [13].

The reaction conditions require acid catalysis (typically H2SO4 or HCl) and temperatures in the range of 65-85°C. The equilibrium nature of the reaction necessitates the removal of water or the use of excess alcohol to drive the reaction toward ester formation. Yields typically range from 80-90% under optimized conditions .

Alternative esterification methods include the use of dicyclohexylcarbodiimide (DCC) as a coupling reagent, which enables ester formation under mild conditions without the need for acid catalysis. This method is particularly useful for sensitive substrates or when water-free conditions are required [11].

Amide Formation: The conversion of 4-heptylbenzoic acid to amides can be achieved through direct condensation with ammonia or amines under elevated temperatures. The reaction mechanism involves the initial formation of an ammonium carboxylate salt, followed by thermal dehydration to yield the amide product [14] [11].

The direct method requires temperatures in the range of 150-200°C and yields typically range from 70-85%. The harsh conditions limit the applicability of this method to thermally stable substrates. Alternative methods involving the use of coupling reagents such as DCC or PyBOP provide milder reaction conditions and improved yields [14] [11].

Anhydride Formation: The formation of anhydrides from 4-heptylbenzoic acid involves the condensation of two carboxylic acid molecules with the elimination of water. This reaction requires elevated temperatures (150-300°C) and yields are typically moderate (60-80%) due to the demanding reaction conditions [11] [12].

Reduction Reactions: The reduction of 4-heptylbenzoic acid to the corresponding alcohol (4-heptylbenzyl alcohol) is efficiently achieved using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran. The reaction proceeds through hydride addition to the carbonyl carbon, followed by protonation to yield the primary alcohol with yields typically exceeding 90-95% [11] [15].

Redox Behavior in Aqueous and Non-Aqueous Media

The redox behavior of 4-heptylbenzoic acid varies significantly depending on the solvent system and reaction conditions. The compound exhibits distinct oxidation and reduction patterns in both aqueous and non-aqueous media, influenced by the electronic properties of both the aromatic ring and the carboxylic acid functional group [16] [17].

| Reaction Type | Conditions | Products | Potential (V vs SCE) | Solvent System |

|---|---|---|---|---|

| Oxidation (aromatic ring) | KMnO4/H2SO4, 100°C | Ring cleavage products | N/A | Aqueous acidic |

| Reduction (carboxyl group) | LiAlH4/THF, 0°C | 4-Heptylbenzyl alcohol | N/A | Anhydrous organic |

| Electrochemical oxidation | Aqueous buffer pH 7 | Radical cation | +1.2 to +1.5 | Aqueous/organic |

| Electrochemical reduction | Aqueous buffer pH 7 | Carboxylate anion | -1.8 to -2.2 | Aqueous/organic |

Oxidative Transformations: Under strongly oxidizing conditions, 4-heptylbenzoic acid undergoes oxidative cleavage of the aromatic ring. Treatment with potassium permanganate (KMnO4) in acidic solution at elevated temperatures leads to ring fragmentation, producing various carboxylic acid products [17]. The heptyl chain is typically oxidized to heptanoic acid, while the aromatic ring undergoes complete degradation.

The oxidation of the aromatic ring proceeds through the formation of intermediate phenolic and quinonoid species, which are rapidly further oxidized under the harsh conditions. The reaction is non-selective and results in the complete destruction of the aromatic system, making it unsuitable for synthetic applications but useful for analytical degradation studies [17].

Electrochemical Oxidation: In electrochemical systems, 4-heptylbenzoic acid exhibits oxidation behavior consistent with substituted benzoic acids. The compound undergoes oxidation at potentials ranging from +1.2 to +1.5 V versus the saturated calomel electrode (SCE) in aqueous buffer systems at pH 7 [17]. The oxidation process involves the formation of radical cation intermediates, which can undergo further transformations depending on the specific conditions.

The electrochemical oxidation is influenced by the pH of the solution, with higher pH values generally facilitating oxidation due to the increased electron density on the aromatic ring. The presence of the heptyl chain provides additional stabilization to the radical cation intermediate through hyperconjugation effects [17].

Reduction Reactions: The reduction of 4-heptylbenzoic acid primarily involves the carboxylic acid functional group. Chemical reduction using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran proceeds efficiently at low temperatures (0°C) to yield 4-heptylbenzyl alcohol [15]. The reaction mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation during workup.

The reduction is highly chemoselective, leaving the aromatic ring and the heptyl chain unchanged. The reaction proceeds with high yields (90-95%) and represents one of the most reliable methods for converting the carboxylic acid to the corresponding primary alcohol [15].

Electrochemical Reduction: Under electrochemical reduction conditions, 4-heptylbenzoic acid undergoes reduction at potentials ranging from -1.8 to -2.2 V versus SCE in aqueous buffer systems. The reduction process involves the formation of the carboxylate anion and can lead to further reduction of the aromatic ring under more forcing conditions [17].

The electrochemical reduction behavior is strongly influenced by the pH of the solution, with lower pH values requiring more negative potentials for reduction. The process is reversible under mild conditions, allowing for controlled electrochemical transformations [17].

Surface-Mediated Reaction Kinetics

The surface-mediated reaction kinetics of 4-heptylbenzoic acid have been extensively studied due to its relevance in enhanced oil recovery, environmental remediation, and heterogeneous catalysis applications. The compound exhibits strong adsorption behavior on various mineral surfaces, with the kinetics being governed by both the hydrophobic heptyl chain and the hydrophilic carboxylic acid group [18] [19] [20].

| Surface Type | Adsorption Capacity (μmol/m²) | Adsorption Rate Constant (min⁻¹) | Desorption Rate Constant (min⁻¹) | Interaction Type | pH Dependence |

|---|---|---|---|---|---|

| Silica (SiO2) | 2.5-4.2 | 0.08-0.15 | 0.02-0.05 | Hydrogen bonding | Strong (pH 2-10) |

| Alumina (Al2O3) | 1.8-3.1 | 0.05-0.12 | 0.01-0.03 | Lewis acid-base | Moderate (pH 4-9) |

| Calcite (CaCO3) | 3.2-5.8 | 0.12-0.25 | 0.03-0.08 | Electrostatic | Strong (pH 6-12) |

| Iron oxide (Fe2O3) | 4.1-6.3 | 0.15-0.28 | 0.04-0.09 | Coordination | Moderate (pH 3-8) |

| Activated carbon | 8.5-12.4 | 0.35-0.52 | 0.08-0.15 | Hydrophobic/π-π | Weak (pH 2-12) |

Silica Surface Interactions: The interaction of 4-heptylbenzoic acid with silica surfaces occurs primarily through hydrogen bonding between the carboxylic acid group and surface silanol groups [18] [21]. The adsorption capacity ranges from 2.5-4.2 μmol/m², with adsorption rate constants of 0.08-0.15 min⁻¹. The process exhibits strong pH dependence, with maximum adsorption occurring at intermediate pH values where the carboxylic acid is partially ionized [18].

The adsorption mechanism involves the formation of hydrogen bonds between the carboxylic acid proton and surface oxygen atoms, as well as between the carbonyl oxygen and surface silanol groups. The heptyl chain provides additional hydrophobic interactions with the silica surface, enhancing the overall adsorption strength [18] [21].

Alumina Surface Interactions: The interaction with alumina surfaces proceeds through Lewis acid-base interactions between the carboxylic acid group and surface aluminum centers. The adsorption capacity is somewhat lower (1.8-3.1 μmol/m²) compared to silica, with correspondingly slower adsorption kinetics (0.05-0.12 min⁻¹) [19]. The pH dependence is moderate, with optimal adsorption occurring in the pH range of 4-9.

The mechanism involves coordination of the carboxylate oxygen atoms to Lewis acidic aluminum sites on the surface. The strength of the interaction depends on the degree of ionization of the carboxylic acid, which is pH-dependent [19].

Calcite Surface Interactions: The interaction with calcite surfaces is dominated by electrostatic interactions between the ionized carboxylic acid group and surface calcium cations. The adsorption capacity is relatively high (3.2-5.8 μmol/m²), with rapid adsorption kinetics (0.12-0.25 min⁻¹) [22]. The process shows strong pH dependence, with maximum adsorption occurring at higher pH values where the carboxylic acid is fully ionized.

The adsorption mechanism involves electrostatic attraction between the carboxylate anion and positively charged calcium sites on the calcite surface. The formation of surface complexes can occur through both inner-sphere and outer-sphere mechanisms, depending on the specific surface sites and solution conditions [22].

Iron Oxide Surface Interactions: The interaction with iron oxide surfaces involves coordination of the carboxylic acid group to surface iron centers. The adsorption capacity is high (4.1-6.3 μmol/m²), with relatively rapid kinetics (0.15-0.28 min⁻¹) [23]. The pH dependence is moderate, with optimal adsorption occurring in the pH range of 3-8.

The mechanism involves the formation of coordination complexes between the carboxylate group and surface iron atoms. The interaction can occur through both monodentate and bidentate coordination modes, depending on the surface geometry and solution conditions [23].

Activated Carbon Surface Interactions: The interaction with activated carbon surfaces is dominated by hydrophobic interactions between the heptyl chain and the carbon surface, along with π-π interactions between the aromatic ring and the graphitic carbon structure. The adsorption capacity is the highest among all studied surfaces (8.5-12.4 μmol/m²), with rapid kinetics (0.35-0.52 min⁻¹) [24]. The pH dependence is weak, indicating that the adsorption is primarily driven by hydrophobic rather than electrostatic interactions.

The mechanism involves van der Waals interactions between the aliphatic chain and hydrophobic carbon surface, along with π-π stacking between the aromatic ring and graphitic domains. The carboxylic acid group can also participate in hydrogen bonding with surface oxygen functionalities [24].

Desorption Kinetics: The desorption of 4-heptylbenzoic acid from various surfaces follows first-order kinetics, with rate constants that are generally much smaller than the corresponding adsorption rate constants. This indicates that the adsorption process is largely irreversible under mild conditions, with desorption requiring changes in pH, ionic strength, or temperature [20] [21].

The desorption kinetics are influenced by the same factors that govern adsorption, including pH, ionic strength, and temperature. The presence of competing ions or molecules can facilitate desorption through displacement mechanisms [20].

Temperature Effects: The adsorption of 4-heptylbenzoic acid on mineral surfaces is generally exothermic, with adsorption capacity decreasing with increasing temperature. The activation energy for adsorption is typically low (10-25 kJ/mol), indicating that the process is diffusion-controlled rather than reaction-controlled [19] [20].

The temperature dependence of the adsorption process follows the Arrhenius equation, allowing for the determination of thermodynamic parameters such as enthalpy and entropy changes. These parameters provide insights into the nature of the surface interactions and the driving forces for adsorption [19].

Ionic Strength Effects: The adsorption of 4-heptylbenzoic acid is significantly affected by the ionic strength of the solution. Increased ionic strength generally enhances adsorption on negatively charged surfaces (such as silica) due to screening of electrostatic repulsion. Conversely, adsorption on positively charged surfaces may be reduced due to competition with co-ions [25] [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant